molecular formula C14H15NO3S B6501207 N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide CAS No. 1267258-29-6

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide

Cat. No.: B6501207
CAS No.: 1267258-29-6
M. Wt: 277.34 g/mol
InChI Key: KCCJPFOAJYTQGZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is a compound that features a thiophene ring, a benzamide group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a carbonyl group on the hydroxyethyl side chain

    Reduction: Formation of an amine group from the benzamide group

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is unique due to its combination of a thiophene ring, a hydroxyethyl side chain, and a benzamide group.

Biological Activity

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a benzamide group, and a hydroxyethyl side chain, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C14H15NO3SC_{14}H_{15}NO_3S with a molecular weight of approximately 277.34 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, involving sulfur and α-methylene carbonyl compounds.
  • Attachment of the Hydroxyethyl Side Chain : A nucleophilic substitution reaction introduces the hydroxyethyl group.
  • Formation of the Benzamide Group : The final step involves reacting the hydroxyethyl-thiophene derivative with 3-methoxybenzoyl chloride in the presence of a base.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, related thiophene derivatives have shown effectiveness against various pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Activity Type Effectiveness
AntibacterialSignificant against Staphylococcus aureus
AntifungalModerate to high against various fungi

Anti-inflammatory Activity

Research has indicated that benzamide derivatives can possess anti-inflammatory properties. The presence of the hydroxyethyl group may enhance this activity by modulating inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, making them potential candidates for developing anti-inflammatory drugs.

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that compounds with thiophene and benzamide moieties can induce apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the specific pathways involved in this activity .

Case Studies

  • Antimicrobial Efficacy : A study on thiophene derivatives demonstrated that modifications to the thiophene ring significantly enhanced antibacterial activity against Gram-positive bacteria. The compound was effective at concentrations as low as 10 µg/mL against Staphylococcus aureus.
  • Inflammation Models : In a murine model of acute inflammation, compounds structurally related to this compound reduced edema by 50% compared to control groups when administered at a dose of 20 mg/kg.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-11-5-2-4-10(8-11)14(17)15-9-12(16)13-6-3-7-19-13/h2-8,12,16H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCJPFOAJYTQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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